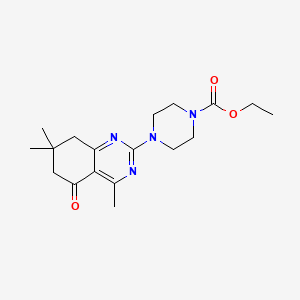![molecular formula C20H19FN2O2S B11347066 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11347066.png)
2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a thiazole ring, and a propanamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a phenol group to form the fluorophenoxy intermediate.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring through a cyclization reaction. This is achieved by reacting a thioamide with a halogenated ketone or aldehyde.
Amide Bond Formation: The final step is the formation of the amide bond by reacting the fluorophenoxy intermediate with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-2-methylpropanoic acid
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
- 2-(2-fluorophenoxy)-1-(4-methylphenyl)ethanamine
Uniqueness
2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorophenoxy group contribute to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19FN2O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-7-9-15(10-8-13)20-23-16(12-26-20)11-22-19(24)14(2)25-18-6-4-3-5-17(18)21/h3-10,12,14H,11H2,1-2H3,(H,22,24) |
InChI Key |
RBCONUFEXBDLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346996.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11347000.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide](/img/structure/B11347005.png)
![3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11347008.png)
![5-(4-methylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11347014.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11347020.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11347027.png)
![2-(2-chlorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11347029.png)

![2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11347055.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11347056.png)

![N-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11347061.png)
![2-(2-methylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11347063.png)
